(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane
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Overview
Description
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of 1,2-diphenylethylphosphine with 2-methylphenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: The corresponding phosphine.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diphenylphosphine: Known for its applications in organic synthesis.
Phenylphosphine: Used in the preparation of various phosphine derivatives.
Uniqueness
(1,2-Diphenylethyl)(2-methylphenyl)oxo(phenyl)-lambda~5~-phosphane stands out due to its unique combination of organic groups attached to the phosphorus atom. This structural diversity imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62754-72-7 |
---|---|
Molecular Formula |
C27H25OP |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[1,2-diphenylethyl(phenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C27H25OP/c1-22-13-11-12-20-26(22)29(28,25-18-9-4-10-19-25)27(24-16-7-3-8-17-24)21-23-14-5-2-6-15-23/h2-20,27H,21H2,1H3 |
InChI Key |
JWNGKADKNARWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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